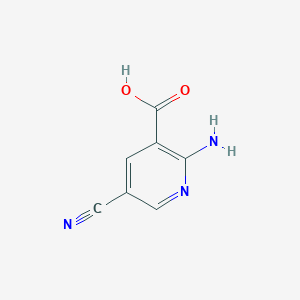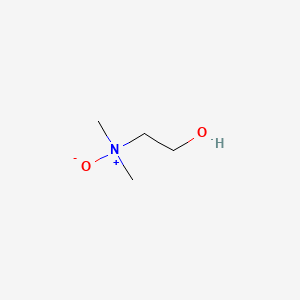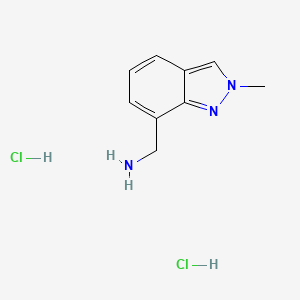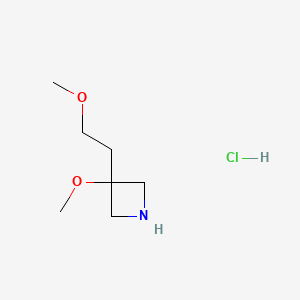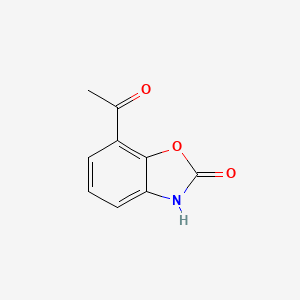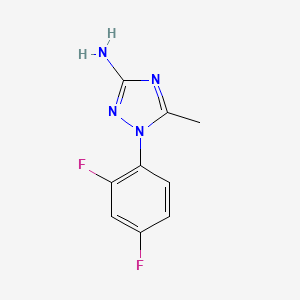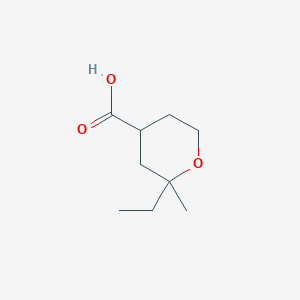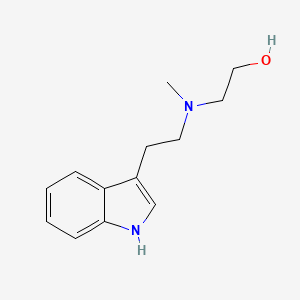
N-Hydroxyethyl-N-methyl-tryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyethyl-N-methyl-tryptamine is a derivative of tryptamine, a monoamine alkaloid found in plants. Tryptamines are known for their role in the synthesis of biologically active compounds such as neurotransmitters and psychedelics
Vorbereitungsmethoden
The synthesis of N-Hydroxyethyl-N-methyl-tryptamine typically involves the selective N-methylation of substituted tryptamines. One common method involves the preparation of the appropriate carbamates using methyl chloroformate, followed by reduction with lithium aluminium hydride . This method ensures the selective N-methylation without affecting other functional groups on the molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Hydroxyethyl-N-methyl-tryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler amine compounds .
Wissenschaftliche Forschungsanwendungen
N-Hydroxyethyl-N-methyl-tryptamine has several scientific research applications. In chemistry, it is used in the preparation of biologically active compounds, including neurotransmitters and psychedelics . In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, it has industrial applications in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of N-Hydroxyethyl-N-methyl-tryptamine involves its interaction with specific molecular targets and pathways. Like other tryptamines, it primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound may also interact with other receptors and signaling pathways, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyethyl-N-methyl-tryptamine is similar to other tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . it is unique in its specific chemical structure, which includes a hydroxyethyl group. This structural difference may result in distinct pharmacological properties and effects. Other similar compounds include alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[2-(1H-indol-3-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C13H18N2O/c1-15(8-9-16)7-6-11-10-14-13-5-3-2-4-12(11)13/h2-5,10,14,16H,6-9H2,1H3 |
InChI-Schlüssel |
OAKQXSYMZRIJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CNC2=CC=CC=C21)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
